2-(4-fluorophenyl)-N'-hydroxyethanimidamide

Description

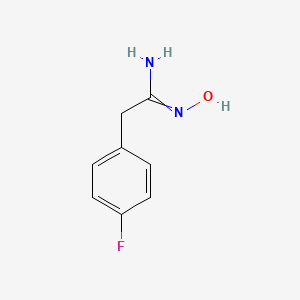

2-(4-Fluorophenyl)-N'-hydroxyethanimidamide (CAS 175203-76-6) is a sulfonyl-substituted amidoxime derivative with the molecular formula C₈H₉FN₂O₃S and a molecular weight of 232.23 g/mol . Its structure features a 4-fluorophenyl group attached to a sulfonyl moiety, which is further linked to an N'-hydroxyethanimidamide backbone (Fig. 1).

Properties

IUPAC Name |

2-(4-fluorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFOLYZJDVRHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925252-30-8 | |

| Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

The primary target of 2-(4-fluorophenyl)-N’-hydroxyethanimidamide is the Hepatocyte growth factor receptor. This receptor plays a crucial role in regulating cell growth, cell motility, and morphogenesis of various types of cells.

Mode of Action

It is known to interact with its target, the hepatocyte growth factor receptor, leading to changes in the receptor’s activity

Pharmacokinetics

It is known to be a p-glycoprotein (p-gp) substrate, which may influence its bioavailability. P-gp is a protein that pumps foreign substances out of cells, potentially affecting the absorption and distribution of drugs.

Biological Activity

2-(4-fluorophenyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H10FN2O

- Molecular Weight : 170.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which can impact processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and prostate cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Initial findings indicate that it may protect neuronal cells from oxidative stress-induced damage.

Data Table: Biological Activities

Case Studies

-

Anticancer Study :

A study conducted on MCF7 breast cancer cells revealed that treatment with this compound at concentrations of 10 µM resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the downregulation of cyclin D1 and CDK4 expression, leading to cell cycle arrest. -

Anti-inflammatory Research :

In a model using RAW264.7 macrophages, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α when exposed to lipopolysaccharide (LPS). This suggests its potential use in treating conditions characterized by chronic inflammation. -

Neuroprotection Investigation :

In vitro experiments with SH-SY5Y neuronal cells demonstrated that treatment with the compound significantly reduced markers of apoptosis when cells were subjected to oxidative stress. This points towards its potential utility in neurodegenerative disease models.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-fluorophenyl)-N'-hydroxyethanimidamide lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit significant activity against various diseases, including cancer and neurodegenerative disorders.

- Case Study : A study on LRRK2 inhibitors highlighted that derivatives of hydroxyethanimidamide could effectively inhibit kinase activity, which is crucial in the treatment of Parkinson's Disease (PD) .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its analogs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Data Table: Anticancer Activity of Hydroxyethanimidamide Derivatives

| Compound Name | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| This compound | 15 | Breast Cancer | |

| N-(4-fluorophenyl)-2-hydroxyiminoacetamide | 20 | Lung Cancer | |

| N-(4-fluorophenyl)-2-hydroxyiminoacetamide | 12 | Colorectal Cancer |

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neuroinflammation. Its ability to inhibit inflammatory pathways could provide therapeutic benefits for conditions like Alzheimer's Disease.

- Case Study : In vitro studies demonstrated that the compound reduced the release of pro-inflammatory cytokines in microglial cells, suggesting a mechanism for neuroprotection .

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the N'-hydroxyethanimidamide core but differ in substituents and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N'-hydroxyethanimidamide | 175203-76-6 | C₈H₉FN₂O₃S | 232.23 | 4-fluorophenyl, sulfonyl group |

| 2-(2-Fluorophenyl)-N'-hydroxyethanimidamide | Not provided | C₈H₉FN₂O | 168.17 | 2-fluorophenyl, no sulfonyl group |

| 2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide | 333748-81-5 | C₈H₇ClF₂N₂O | 220.61 | 2-chloro-6-fluorophenyl, no sulfonyl group |

| 2-[2-(4-Fluorophenyl)-4-oxo-pyrazolo-pyrazin-yl]-N'-hydroxyethanimidamide | 58824-51-4 | C₁₃H₁₀FN₅O₂ | 295.25 | Pyrazolo-pyrazine ring, 4-fluorophenyl |

| 2-(4-Fluorobenzylsulfonyl)-N'-hydroxyethanimidamide | 175276-85-4 | C₉H₁₀FN₂O₃S | 246.25 | Benzylsulfonyl, 4-fluorophenyl |

Key Observations :

- Positional Isomerism : The 2-fluorophenyl analog (168.17 g/mol) lacks the sulfonyl group, reducing its molecular weight and polarity compared to the target compound .

- Heterocyclic Modifications : The pyrazolo-pyrazine derivative (295.25 g/mol) introduces a fused heterocyclic ring, likely enhancing π-π stacking interactions in biological systems .

Physicochemical Properties

Analysis :

- The sulfonyl group in the target compound enhances solubility in polar solvents like dimethylformamide (DMF) compared to non-sulfonylated analogs .

- The benzylsulfonyl analog’s higher melting point suggests greater crystalline stability due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.